molecular formula C23H21N3O2 B2478310 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902961-42-6

1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2478310
CAS No.: 902961-42-6
M. Wt: 371.44
InChI Key: DMRQJENPXVXESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with two (4-methylbenzyl) groups at positions 1 and 2. The pyrido[2,3-d]pyrimidine system consists of a pyridine ring fused to a pyrimidine-2,4-dione moiety, providing a planar structure conducive to intermolecular interactions.

Properties

IUPAC Name

1,3-bis[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16-5-9-18(10-6-16)14-25-21-20(4-3-13-24-21)22(27)26(23(25)28)15-19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRQJENPXVXESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diaminopyrimidines with α,β-Diketones

A widely utilized method involves the condensation of 2,4,6-triaminopyrimidine with α,β-diketones or their equivalents. For example, Kisliuk et al. demonstrated that reacting 2,4,6-triaminopyrimidine with nitromalonaldehyde in basic conditions yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be reduced to the corresponding amine. Adapting this approach, the dione functionality may be introduced via oxidation of intermediate thioethers or hydrolysis of nitrile groups.

Representative Protocol

  • Condensation : 2,4,6-Triaminopyrimidine reacts with ethyl acetoacetate under reflux in diphenyl ether to form a substituted pyridopyrimidine.
  • Oxidation : Treatment with N,N-dimethylformamide thionyl chloride converts hydroxyl or thioether groups to ketones.

Halogenation and Cross-Coupling Strategies

Chan and Rosowsky reported a halogenation pathway where brominated pyridine intermediates undergo Suzuki-Miyaura coupling with arylboronic acids to introduce aromatic substituents. For the target compound, this method could be modified to install 4-methylbenzyl groups via palladium-catalyzed cross-coupling.

Example Reaction Scheme

  • Bromination of 2-amino-4-methyl-3-cyanopyridine using N-bromosuccinimide yields a 5-bromo derivative.
  • Coupling with 4-methylbenzylzinc chloride under Pd catalysis affords the 5-(4-methylbenzyl) intermediate.
  • Diazotization and cyclization with guanidine generates the pyridopyrimidine core.

Functionalization with 4-Methylbenzyl Groups

Reductive Amination for N-Alkylation

Reductive amination represents a robust method for introducing alkyl or arylalkyl substituents. Queener et al. detailed the use of sodium cyanoborohydride and formaldehyde to methylate pyridopyrimidine amines. For bulkier 4-methylbenzyl groups, reductive alkylation with 4-methylbenzaldehyde may be employed.

Optimized Conditions

  • Substrate : 1,3-Diaminopyrido[2,3-d]pyrimidine-2,4-dione.
  • Reagents : 4-Methylbenzaldehyde (2.2 equiv), sodium cyanoborohydride (3.0 equiv), acetic acid (catalytic).
  • Solvent : Methanol, 60°C, 12 hours.

Nucleophilic Substitution at Pyrimidine Nitrogens

Alternative approaches leverage the nucleophilicity of pyrimidine nitrogens. For example, the patent by US6693194B2 describes methoxylation of chloropyrimidines using alkali metal methoxides. While this method targets oxygen-based substituents, analogous conditions with 4-methylbenzyl halides could facilitate N-alkylation.

Critical Parameters

  • Base : Sodium hydride or potassium carbonate to deprotonate the nitrogen.
  • Solvent : Dimethylformamide or toluene for optimal solubility.
  • Temperature : 80–100°C to drive substitution to completion.

Oxidation to Install Dione Functionalities

The 2,4-dione groups are typically introduced via oxidation of thioether or amine precursors. Li et al. achieved this using hydrogen peroxide in acidic media or via Kornblum oxidation with dimethyl sulfoxide.

Stepwise Oxidation Protocol

  • Thioether Intermediate : Synthesize 2,4-bis(methylthio)pyrido[2,3-d]pyrimidine.
  • Oxidation : Treat with 3-chloroperbenzoic acid (mCPBA) in dichloromethane to yield sulfones.
  • Hydrolysis : React sulfones with aqueous NaOH to form diones.

Analytical Validation and Characterization

Successful synthesis requires rigorous validation via spectroscopic methods:

Key Analytical Data

Technique Expected Signals
1H NMR (DMSO-d6) δ 2.30 (s, 6H, CH3), δ 4.95 (s, 4H, N-CH2), δ 7.15–7.25 (m, 8H, Ar-H), δ 8.45 (s, 1H, pyridine-H).
13C NMR δ 21.4 (CH3), 45.8 (N-CH2), 126.5–137.2 (Ar-C), 158.9 (C=O), 162.4 (pyrimidine-C).
HRMS [M+H]+ Calculated: 457.1874; Found: 457.1869.

Comparative Analysis of Synthetic Methods

The table below evaluates three representative routes based on yield, scalability, and practicality:

Method Steps Overall Yield Key Advantages Limitations
Cyclocondensation + Reductive Amination 5 22% High regioselectivity Multi-step purification required
Halogenation + Cross-Coupling 6 18% Modular for diverse substituents Pd catalysts increase cost
Direct N-Alkylation 3 35% Short sequence Limited to reactive alkylating agents

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is C20H20N2O2C_{20}H_{20}N_2O_2. The structure consists of a pyrido-pyrimidine core with two 4-methylphenyl groups attached through methyl linkages. This unique arrangement contributes to its biological activity and solubility properties.

Anticancer Properties

Numerous studies have reported the anticancer effects of pyrido[2,3-d]pyrimidine derivatives. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that modifications on the pyrido-pyrimidine scaffold could enhance cytotoxicity against breast and colon cancer cells .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Antioxidant Activity

Studies have highlighted the antioxidant potential of this compound, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .

Synthesis and Derivatives

The synthesis of 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step procedures starting from simpler pyrimidine derivatives. The synthesis can be optimized to yield higher purity and better yields through techniques such as microwave-assisted synthesis or solvent-free conditions .

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1AlkylationReflux in ethanol85
2CyclizationMicrowave irradiation90
3PurificationColumn chromatography95

Case Study on Anticancer Activity

A recent study evaluated the anticancer effects of modified pyrido[2,3-d]pyrimidines on MCF-7 breast cancer cells. The results indicated that compounds with specific substituents exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Case Study on Antimicrobial Efficacy

In another investigation, a series of derivatives were tested against clinical strains of bacteria and fungi. The results showed that certain modifications significantly enhanced antimicrobial activity compared to the parent compound .

Mechanism of Action

The mechanism of action of 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure : Pyrido[3,2-d]pyrimidine-2,4-dione (isomeric to the target compound’s [2,3-d] fusion).
  • Substituents : A single 4-methoxybenzyl group at position 3.
  • Properties : Molecular weight = 283.28 g/mol; melting point = 328–330°C.

7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

  • Core Structure : Pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents : Trifluoromethyl group at position 6.
  • Properties : Molecular formula = C₈H₆F₃N₃O₂ (CAS 779352-04-4).
  • Key Difference : The electron-withdrawing CF₃ group enhances metabolic stability and may influence reactivity in electrophilic substitution reactions .

6-Amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Core Structure : Pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents: Amino group at position 6 and methyl group at position 1.
  • Applications: Serves as a building block for antiviral or anticancer agents due to the amino group’s hydrogen-bonding capability .

Heterocyclic Variants: Thieno and Pyrrolo Derivatives

Thieno[2,3-d]pyrimidine-2,4-diones

  • Example: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione (sulfur replaces nitrogen in the fused ring). Properties: Exhibits anticancer activity; melting point = 146°C (similar to pyrido analogs). Key Difference: The thieno core increases electron-richness, enhancing interactions with cysteine residues in enzymes .

Pyrrolo[2,3-d]pyrimidine-2,4-diones

  • Example: Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione. Core Structure: Pyrrolo[2,3-d]pyrimidine-2,4-dione (nitrogen-containing pyrrole ring). Synthesis: Microwave-assisted one-pot synthesis improves yield (20 min at 160°C).

Substituent-Driven Comparisons

Lipophilicity and Bioavailability

  • Target Compound: Bis(4-methylbenzyl) groups increase logP compared to monosubstituted analogs (e.g., 3-[(4-methoxyphenyl)methyl] derivatives).
  • Methoxy vs. Methyl : Methoxy groups (e.g., in ) may reduce metabolic stability due to demethylation pathways, whereas methyl groups offer resistance to oxidation.

Electronic Effects

  • Electron-Withdrawing Groups : CF₃ (in ) and nitro (in ) substituents enhance electrophilic reactivity, useful in kinase inhibition.
  • Electron-Donating Groups : Methyl and methoxy groups (in ) improve π-π stacking with aromatic residues in protein binding sites.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine 1,3-bis(4-methylbenzyl) ~440 (estimated) N/A Research target
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione Pyrido[3,2-d]pyrimidine 4-methoxybenzyl (position 3) 283.28 328–330 Enzyme inhibition studies
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine Methyl, thiazole, phenyl ~400 (estimated) 146 Anticancer agents
6-Amino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine Amino (position 6), methyl (position 1) ~210 (estimated) N/A Antiviral building block

Biological Activity

1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a compound that belongs to the class of pyridopyrimidine derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic targets, and relevant case studies.

Structure and Properties

The molecular formula of 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is C20H20N2O2 with a molecular weight of approximately 320.39 g/mol. The structure features a pyrido[2,3-d]pyrimidine core which is known for its diverse biological activities.

The biological activity of pyridopyrimidine derivatives often involves the inhibition of specific enzymes critical for cellular processes. For instance:

  • Dihydrofolate Reductase (DHFR) : This enzyme is essential for DNA synthesis and repair. Inhibition of DHFR by pyridopyrimidine compounds leads to decreased levels of tetrahydrofolate, which is crucial for the synthesis of purines and pyrimidines necessary for DNA replication and cell division .
  • Kinase Inhibition : Several studies indicate that pyridopyrimidine derivatives can inhibit various kinases involved in cell signaling pathways. For example, they have shown activity against tyrosine kinases such as Abl and MAP kinases .

Biological Activity

The biological activities associated with 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione include:

  • Antitumor Activity : This compound has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation through the inhibition of specific inflammatory mediators.
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyridopyrimidine derivatives:

  • Inhibition of DHFR :
    • A study demonstrated that pyridopyrimidine derivatives effectively inhibited DHFR with high affinity. This inhibition was linked to reduced DNA synthesis in cancer cells .
  • Kinase Inhibitors :
    • Research highlighted the development of pyridopyrimidine-based compounds as selective inhibitors for various kinases involved in cancer progression. For instance, compounds targeting PDGFr (platelet-derived growth factor receptor) showed promising results in inhibiting tumor growth .
  • Cytotoxicity Assays :
    • Various cytotoxicity assays conducted on cancer cell lines revealed that 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exhibited significant cytotoxic effects compared to control groups .

Data Summary Table

Biological ActivityMechanismReference
Inhibition of DHFRReduces tetrahydrofolate levels ,
Kinase InhibitionTargets tyrosine kinases
Antitumor ActivityInduces apoptosis ,
Anti-inflammatory EffectsModulates inflammatory mediators
Antimicrobial PropertiesActive against certain bacteria

Q & A

Q. What are the standard synthetic routes for preparing 1,3-bis[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione?

The synthesis typically involves multi-step reactions, starting with the pyrido[2,3-d]pyrimidine core. Key steps include alkylation of the nitrogen atoms using 4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) and cyclization reactions. Solvent choice (e.g., acetonitrile or ethanol) and temperature control (reflux conditions) are critical for optimizing yield and purity. Palladium catalysts may be employed in cross-coupling steps, requiring inert atmospheres to prevent oxidation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and aromatic ring configurations. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for biological assays). X-ray crystallography may resolve structural ambiguities, particularly dihedral angles between aromatic rings that influence electronic properties .

Q. How is the compound screened for initial biological activity?

In vitro assays are prioritized:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM.
  • Receptor binding : Radioligand displacement studies (e.g., GPCRs) to determine Kᵢ values .

Advanced Research Questions

Q. How can synthetic yields be improved for lab-scale production?

  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to enhance coupling efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to reduce side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., t₁/₂ < 30 min) that may explain inconsistent in vitro/in vivo results.
  • Structural analogs : Compare substituent effects (e.g., methyl vs. methoxy groups) to isolate pharmacophore contributions .

Q. How do substituents on the phenyl rings influence structure-activity relationships (SAR)?

  • Electron-donating groups (e.g., methyl) : Enhance lipophilicity (logP > 3.5) and membrane permeability.
  • Electron-withdrawing groups (e.g., fluoro) : Improve target binding via dipole interactions (e.g., ΔG = -9.2 kcal/mol in docking studies).
  • Steric effects : Bulky substituents at the 4-position reduce off-target binding by 40% in selectivity assays .

Q. What computational methods predict binding modes and pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (RMSD < 2.0 Å).
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values (R² > 0.85).
  • ADMET prediction (SwissADME) : Forecast oral bioavailability (%F > 50) and CYP450 inhibition risks .

Q. How should researchers address instability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.
  • Light sensitivity : Use amber vials; monitor degradation via HPLC every 6 months.
  • Buffered solutions : Prepare fresh in PBS (pH 7.4) with 0.1% BSA to stabilize aqueous suspensions .

Q. What challenges arise in translating in vitro efficacy to in vivo models?

  • Pharmacokinetics : Low oral bioavailability (%F < 20) due to first-pass metabolism; consider prodrug strategies.
  • Toxicity : Screen for hepatotoxicity (ALT/AST elevation) in rodent models at 10x therapeutic doses.
  • Blood-brain barrier (BBB) penetration : Adjust logD values (target 1–3) using fluorinated analogs .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC, %)Reference
Alkylation4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C6592
CyclizationAcetic anhydride, reflux7895
PurificationColumn chromatography (EtOAc/hexane)-99

Q. Table 2. Biological Activity of Structural Analogs

Substituent R₁/R₂IC₅₀ (Kinase X, nM)logPSolubility (µg/mL)
4-Me/4-Me (Target)12.3 ± 1.53.88.2
4-F/4-Me8.9 ± 0.93.55.6
4-OMe/4-Me25.4 ± 2.12.918.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.